1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide
Description
1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure. This compound features a piperidine ring substituted with a carboxamide group, an ethyl chain linked to a 2-methylpropoxy group, and a prop-2-ynyl group. Such compounds are often studied for their potential pharmacological properties and applications in various scientific fields.
Properties
IUPAC Name |
1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-7-16-15(18)14-5-8-17(9-6-14)10-11-19-12-13(2)3/h1,13-14H,5-12H2,2-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFZAHYBUSQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN1CCC(CC1)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring reacts with a carboxylic acid derivative, such as an acid chloride or anhydride.
Attachment of the 2-methylpropoxy Group: This step involves the alkylation of the piperidine ring with 2-methylpropyl bromide under basic conditions.
Addition of the Prop-2-ynyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the prop-2-ynyl group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-methylpropoxy)ethyl]piperidine-4-carboxamide: Lacks the prop-2-ynyl group, potentially altering its reactivity and biological activity.
N-prop-2-ynylpiperidine-4-carboxamide: Lacks the 2-methylpropoxy group, which may affect its solubility and interaction with biological targets.
1-[2-(2-methylpropoxy)ethyl]-piperidine-4-carboxylic acid: The carboxylic acid group may lead to different chemical properties and reactivity compared to the carboxamide.
Uniqueness
1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
